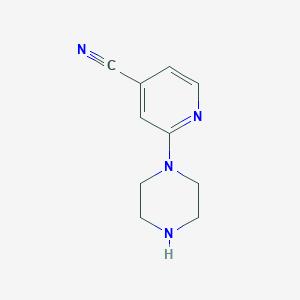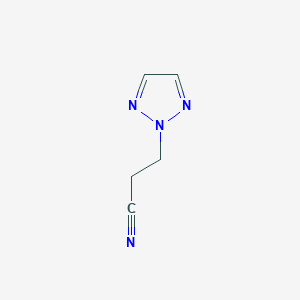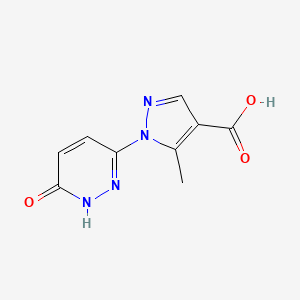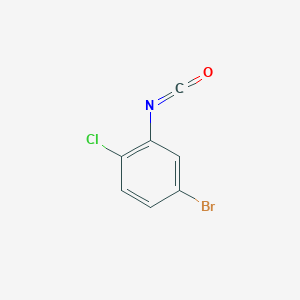
1-异烟酰基哌嗪腈
描述
“2-(Piperazin-1-yl)isonicotinonitrile” is a chemical compound with the CAS Number: 84951-44-0 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 2-(1-piperazinyl)nicotinonitrile .
Synthesis Analysis
While specific synthesis methods for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, there are related compounds that have been synthesized through multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .Molecular Structure Analysis
The InChI code for “2-(Piperazin-1-yl)isonicotinonitrile” is 1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“2-(Piperazin-1-yl)isonicotinonitrile” is a solid at room temperature . It has a boiling point of 76-78 degrees .科学研究应用
抗菌活性
该化合物因其作为抗菌剂的潜力而被研究。该化合物的衍生物3-(哌嗪-1-基)-1,2-苯并噻唑对枯草芽孢杆菌和金黄色葡萄球菌等细菌菌株显示出有效性。 抗菌活性采用琼脂扩散试验等方法评估,并根据Lipinski的五规则评估化合物的药物相似性 .
抗菌特性
另一种衍生物2-(哌嗪-1-基)萘并[2,3-d]噻唑-4,9-二酮具有抗菌活性。研究集中在该化合物进入微生物细胞以及对细胞构型的影响,如通过透射电子显微镜(TEM)观察。 它还被研究了其抑制DNA旋转酶的能力,DNA旋转酶是细菌DNA复制中的一种关键酶 .
药物发现与开发
化合物结构中的哌嗪部分在药物化学中具有重要意义。哌嗪衍生物以其广泛的生物活性而闻名,包括抗病毒、抗精神病和抗HIV-1活性。 这使得1-异烟酰基哌嗪腈成为开发新型药理药物的宝贵支架 .
杂环化合物的合成
该化合物作为合成各种杂环化合物的先驱。这些化合物在生物科学中至关重要,并在药物发现中具有重要意义。 合成过程通常涉及多步骤程序,其特点是采用红外光谱、核磁共振和质谱等技术 .
胰脂肪酶抑制
该化合物的衍生物已被合成并被鉴定为新型胰脂肪酶抑制剂。这种应用在肥胖等疾病的治疗中特别相关,在这些疾病中,控制脂肪消化是有益的。 通过热学、DFT、抗氧化、抗菌和分子对接研究来评估化合物的有效性 .
药效团开发
该化合物衍生物中存在的异噻唑环可以在生物活性分子中充当生物活性支架或药效团。 这一特性被用于设计具有特定生物活性的化合物,例如用于抗精神病药物的多巴胺和血清素拮抗剂 .
安全和危害
未来方向
While specific future directions for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, research into piperazine derivatives continues to be an active area of study. For instance, novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity .
作用机制
Target of Action
The primary target of 2-(Piperazin-1-yl)isonicotinonitrile (PNT) is DNA gyrase , an enzyme found in bacteria . This enzyme is responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription .
Mode of Action
PNT interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the introduction of negative supercoils into the bacterial DNA, thereby disrupting DNA replication and transcription processes . This disruption leads to cell death, making PNT an effective antimicrobial agent .
Biochemical Pathways
The inhibition of DNA gyrase by PNT affects the DNA replication and transcription pathways in bacteria . The disruption of these pathways leads to the inability of the bacteria to multiply and function properly, resulting in bacterial cell death .
Result of Action
The result of PNT’s action is the death of bacterial cells . By inhibiting DNA gyrase, PNT disrupts crucial cellular processes such as DNA replication and transcription . This disruption leads to cell death, thereby eliminating the bacterial infection .
生化分析
Biochemical Properties
2-(Piperazin-1-yl)isonicotinonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction with DNA gyrase results in the inhibition of its activity, which can lead to disruptions in DNA supercoiling and ultimately affect cellular functions. Additionally, 2-(Piperazin-1-yl)isonicotinonitrile has shown potential antimicrobial activity by targeting bacterial cells and disrupting their cellular processes .
Cellular Effects
The effects of 2-(Piperazin-1-yl)isonicotinonitrile on various types of cells and cellular processes are profound. In microbial cells, it has been observed to cause cell disruption and inhibit DNA gyrase activity, leading to a reduction in bacterial proliferation . In cancer cells, derivatives of piperazine, such as 2-(Piperazin-1-yl)isonicotinonitrile, have shown potential in suppressing cell proliferation, inducing apoptosis, and affecting cell signaling pathways . These effects are mediated through oxidative stress and the intrinsic mitochondrial pathway, which influence gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(Piperazin-1-yl)isonicotinonitrile involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to DNA gyrase, inhibiting its activity and preventing the supercoiling of DNA . This inhibition disrupts DNA replication and transcription, leading to cell death in bacterial cells. In cancer cells, the compound induces oxidative stress, leading to the activation of the intrinsic mitochondrial pathway and subsequent apoptosis . These molecular interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperazin-1-yl)isonicotinonitrile have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged interactions with target biomolecules . Its degradation over time can lead to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can maintain its antimicrobial and anticancer properties over extended periods, although its potency may decrease with time.
Dosage Effects in Animal Models
The effects of 2-(Piperazin-1-yl)isonicotinonitrile vary with different dosages in animal models. At lower dosages, the compound has shown potential in inhibiting bacterial growth and suppressing cancer cell proliferation without causing significant toxic effects . At higher dosages, the compound may exhibit toxic or adverse effects, including oxidative stress and damage to healthy cells. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
2-(Piperazin-1-yl)isonicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidation and reduction reactions, leading to the formation of metabolites that can affect its biological activity . These metabolic pathways play a crucial role in determining the compound’s efficacy and potential side effects. The interactions with metabolic enzymes can also influence the compound’s stability and degradation, impacting its long-term effects on cellular function.
Transport and Distribution
The transport and distribution of 2-(Piperazin-1-yl)isonicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, allowing it to reach its target biomolecules . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 2-(Piperazin-1-yl)isonicotinonitrile plays a crucial role in its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria, where it can interact with target biomolecules . Targeting signals and post-translational modifications influence the compound’s localization, ensuring that it reaches the appropriate cellular compartments for its intended effects. The subcellular localization also affects the compound’s stability and degradation, impacting its long-term efficacy.
属性
IUPAC Name |
2-piperazin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABWGYGWOWJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585484 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305381-05-9 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)













